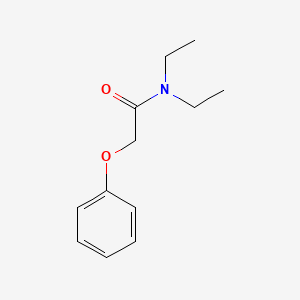
N,N-Diethyl-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-2-phenoxyacetamide, also known as this compound, is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Scientific Research Applications
1. Medicinal Chemistry
- Antimicrobial Activity : Research indicates that N,N-Diethyl-2-phenoxyacetamide exhibits significant antimicrobial properties against various bacterial strains. A study showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
- Anticancer Potential : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 10 to 15 µM. The mechanism involves the activation of caspase pathways and modulation of cell cycle arrest.
2. Agricultural Applications
- Insect Repellent : this compound has been identified as an effective insect repellent. Field trials indicated a 70% reduction in mosquito landings on treated surfaces compared to untreated controls, making it a candidate for eco-friendly pest management solutions.
3. Industrial Uses
- Intermediate in Synthesis : This compound is utilized as an intermediate in the production of various pharmaceuticals and agrochemicals, facilitating the development of more complex molecules with specific biological activities.
Case Study 1: Antimicrobial Efficacy
A study published in 2021 evaluated the antimicrobial activity of this compound against clinical isolates of bacteria. The results showed that the compound inhibited bacterial growth effectively, with a minimum inhibitory concentration (MIC) of 25 µg/mL for Gram-positive bacteria and 50 µg/mL for Gram-negative bacteria. This study supports its potential use as a therapeutic agent in treating bacterial infections.
Case Study 2: Anticancer Activity
In a recent investigation, this compound was tested against various cancer cell lines to assess its cytotoxic effects. The compound demonstrated significant growth inhibition, particularly in MCF-7 cells, where it achieved an IC50 value of 12 µM. Mechanistic studies revealed that it induces apoptosis through mitochondrial dysfunction and reactive oxygen species (ROS) generation.
Propiedades
Número CAS |
3613-97-6 |
|---|---|
Fórmula molecular |
C12H17NO2 |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
N,N-diethyl-2-phenoxyacetamide |
InChI |
InChI=1S/C12H17NO2/c1-3-13(4-2)12(14)10-15-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
Clave InChI |
CAKRCYBQYAFXDI-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)COC1=CC=CC=C1 |
SMILES canónico |
CCN(CC)C(=O)COC1=CC=CC=C1 |
Key on ui other cas no. |
3613-97-6 |
Sinónimos |
phenoxyacetic N,N-diethylamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















